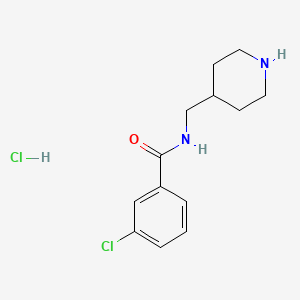

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride

Description

Properties

IUPAC Name |

3-chloro-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10;/h1-3,8,10,15H,4-7,9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOQRIRVSFPDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with 4-piperidinylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which can be useful in various applications.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a secondary amine .

Scientific Research Applications

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-N-(4-piperidinylmethyl)benzamide

- N-(4-piperidinylmethyl)benzamide

- 3-Chlorobenzamide

Uniqueness

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinylmethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in a variety of applications .

Biological Activity

3-Chloro-N-(4-piperidinylmethyl)benzamide hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, particularly in relation to its effects on pancreatic β-cells and potential applications in diabetes treatment. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1584066-83-0

The presence of the piperidinylmethyl group is pivotal for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exerts its effects primarily through:

- Inhibition of ER Stress : The compound has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. It achieves this by suppressing the activation of key apoptotic genes and modulating the unfolded protein response (UPR) pathways .

- Regulation of Insulin Secretion : By alleviating ER stress, it enhances insulin secretion, thereby contributing to improved glycemic control in diabetic models .

Case Studies and Research Findings

- β-cell Protection :

- Diabetes Models :

Comparative Studies

A comparative analysis of similar benzamide derivatives highlights the unique efficacy of this compound:

| Compound | Maximum Activity (%) | EC50 (µM) |

|---|---|---|

| 3-Chloro-N-(4-piperidinylmethyl)benzamide | ~100 | 0.032 |

| Benzamide derivative 1 | 42 | 21 |

| Benzamide derivative 2 | 47 | 19 |

The data indicate that the piperidinylmethyl substitution significantly enhances the biological activity compared to other derivatives.

Research Applications

The compound's mechanism and efficacy suggest several applications in biomedical research:

Q & A

Q. Optimization Tips :

- Use Boc-protected piperidine intermediates to prevent side reactions during coupling .

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Basic: How is the compound structurally characterized in academic research?

Answer:

A multi-technique approach is employed:

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., Cl···Cl or C–H···O). For example, similar benzamides exhibit Cl···Cl distances of ~3.9 Å in crystal lattices .

- Spectroscopy :

- NMR : Analyze and spectra to verify substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorobenzoyl groups).

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm) and N–H bends (~1550 cm) .

Q. Example Crystallographic Data (Analogous Complex) :

| Parameter | Value (Nickel Complex ) |

|---|---|

| Space Group | P2/c (Monoclinic) |

| Unit Cell (Å) | a = 14.601, b = 8.362, c = 22.350 |

| β Angle | 98.23° |

| Coordination Geometry | Distorted square planar (Ni–S/O bonds) |

Advanced: How can researchers resolve contradictions in crystallographic data for halogen interactions in benzamide derivatives?

Answer:

Discrepancies in reported halogen distances (e.g., Cl···Cl interactions ranging from 3.4–4.0 Å) require:

- Computational Validation : Perform density functional theory (DFT) calculations to model interactions and compare with experimental data .

- Systematic Comparison : Analyze packing motifs (e.g., parallel vs. antiparallel molecular alignments) across studies to identify environmental influences (e.g., solvent effects).

- High-Resolution Data : Prioritize studies using synchrotron radiation or low-temperature crystallography to minimize thermal motion artifacts.

Advanced: What methodologies are used to study the compound’s interaction with bacterial enzymes like Acps-Pptase?

Answer:

To investigate enzyme inhibition:

- Enzyme Assays : Measure IC values using kinetic assays (e.g., malachite green phosphate detection for Pptase activity) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the chlorobenzoyl group and enzyme active sites.

- Mutagenesis Studies : Modify key residues (e.g., catalytic aspartates) to validate binding hypotheses.

Key Finding : Analogous compounds disrupt bacterial proliferation by targeting dual enzyme classes (e.g., Acps-Pptase and other kinases), suggesting a multi-target inhibition strategy .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles .

- Storage : Store in a desiccator at 2–8°C to prevent hygroscopic degradation.

Advanced: How are coordination complexes of this compound synthesized and characterized?

Answer:

- Synthesis : React the compound with metal salts (e.g., NiCl·6HO or CuCl) in ethanol/water under reflux. For example, Ni(II) complexes form via S/O coordination from thiocarbamoyl groups .

- Characterization :

- Single-Crystal XRD : Confirm geometry (e.g., square planar for Ni complexes).

- Magnetic Susceptibility : Assess metal oxidation states (e.g., diamagnetic Ni vs. paramagnetic Cu).

- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ~600 nm for Cu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.